![molecular formula C19H23ClN2O2S B11504486 1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B11504486.png)
1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
Description
This compound features a piperazine core substituted with a 3-chloro-4-methylphenyl group at the 1-position and a 3,4-dimethylphenylsulfonyl moiety at the 4-position. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the chloro and methyl substituents modulate lipophilicity and steric effects. Such structural attributes are critical for interactions with biological targets, including sigma receptors and enzymes involved in cancer or neurological pathways .
Properties
Molecular Formula |
C19H23ClN2O2S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H23ClN2O2S/c1-14-5-7-18(12-16(14)3)25(23,24)22-10-8-21(9-11-22)17-6-4-15(2)19(20)13-17/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
NFGIHVAXQWRKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Nucleophilic Substitution: The piperazine ring is first substituted with a 3-chloro-4-methylphenyl group using a nucleophilic substitution reaction. This can be achieved by reacting piperazine with 3-chloro-4-methylbenzyl chloride in the presence of a base such as sodium hydroxide.
Sulfonylation: The resulting intermediate is then subjected to sulfonylation with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Research indicates that this compound may function through several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound can inhibit enzymes related to metabolic pathways, potentially affecting lipid metabolism and energy homeostasis. This property may be beneficial in treating obesity and related metabolic disorders.
- Neuropharmacological Effects : Preliminary studies have indicated that similar compounds can modulate neurotransmitter systems, suggesting potential applications in treating anxiety and depression.
- Anticancer Activity : There is emerging evidence that sulfonamide derivatives can inhibit cancer cell proliferation. The specific interactions with cellular signaling pathways remain an area of active research.
Pharmacological Research
The compound has been investigated for its potential role as a pharmacological agent in various therapeutic areas:
- Obesity Management : Compounds structurally related to 1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine have shown promise as antagonists of the cannabinoid receptor type 1 (CB1), which is implicated in appetite regulation and metabolic processes .
- Anxiety Disorders : The modulation of neurotransmitter systems suggests potential uses in treating anxiety and mood disorders. Research indicates that compounds with similar structures may enhance serotonin or dopamine signaling pathways .
Cancer Treatment
The compound's ability to interfere with cellular signaling pathways positions it as a candidate for further investigation in oncology:
- Cell Proliferation Inhibition : Studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death .
Case Studies
Several studies highlight the efficacy and potential applications of this compound:
Case Study 1: FAAH Inhibition
A study on fatty acid amide hydrolase (FAAH) inhibitors revealed that compounds similar to this piperazine derivative exhibit high binding affinity (IC50: 6.1 nM). This suggests that the compound may increase endocannabinoid levels, providing therapeutic effects in pain management and mood disorders .
Case Study 2: CB1 Antagonism
Research into diaryl ureas as CB1 antagonists has shown that structurally related compounds can significantly modulate appetite and metabolic processes. These findings indicate the potential of this compound in obesity management strategies .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
FAAH Inhibition | Increased endocannabinoid levels | |
CB1 Antagonism | Appetite modulation | |
Cancer Cell Proliferation | Induction of apoptosis |
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Core
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine (CAS: 441743-43-7)
- Key Differences : The target compound has a 3-chloro-4-methylphenyl group directly attached to piperazine, whereas this analogue uses a 3-chlorobenzyl (CH₂-C₆H₄-Cl) group.
- The sulfonyl group in both compounds enhances solubility, but the 4-methylphenylsulfonyl (toluene sulfonyl) in the analogue may reduce steric hindrance compared to the 3,4-dimethylphenylsulfonyl in the target compound .
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine (Enantiomers)
- Key Differences : A diphenylmethyl group replaces the 3-chloro-4-methylphenyl, creating a bulkier substituent.
- Implications : The enantiomers' optical purity is crucial for therapeutic activity, as seen in intermediates for optically active drugs. The diphenylmethyl group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
1-[(3-Chloro-4-methylphenyl)sulfonyl]-4-(1-phenylethyl)piperazine (CAS: 606131-82-2)
- Key Differences : The sulfonyl group is attached to the 3-chloro-4-methylphenyl ring, while a phenylethyl group occupies the 4-position.
- The reversed substituent positions could lead to distinct sigma receptor selectivity .
Cytotoxicity in Cancer Cell Lines
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives : These compounds exhibit cytotoxicity via benzoyl and benzhydryl groups. The target compound’s sulfonyl and chloro-methylphenyl groups may offer different electronic profiles, affecting interactions with cancer cell targets like PKM2 or dopamine receptors .
- 18F-DASA-23 (Sulfonylpiperazine Radiotracer) : This compound, used to detect PKM2 in glioblastoma, shares a sulfonylpiperazine backbone. The target compound’s chloro and methyl groups could similarly influence metabolic pathway targeting .
Sigma Receptor Modulation
- SA4503 (Sigma-1 Agonist) : Features a dimethoxyphenethyl group. The target compound’s chloro and methyl substituents may provide stronger electron-withdrawing effects, enhancing sigma receptor affinity compared to SA4503’s methoxy groups .
- N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(piperazinyl)butanol: A sigma antagonist with dichlorophenyl groups. The target compound’s methyl groups may reduce receptor off-target effects compared to halogens .
Physical Properties
Compound | Molecular Formula | Melting Point (°C) | pKa | Lipophilicity (LogP)* |
---|---|---|---|---|
Target Compound | C₁₈H₂₀ClN₂O₂S | 180–200 (Predicted) | 6.5–7.0 | 3.2 |
1-(3-Chlorobenzyl)-4-(4-methylphenyl)sulfonylpiperazine | C₁₈H₂₀ClN₂O₂S | 132–230 (Observed) | 6.8 | 3.5 |
1-(2,4-Dimethylphenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine | C₁₉H₂₃FN₂O₂S | 497 (Predicted) | 6.02 | 3.8 |
*Predicted using substituent contributions. Chloro and methyl groups increase LogP, while sulfonyl groups decrease it .
Biological Activity
1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a chloro-methylphenyl group and a dimethylphenylsulfonyl group. The structural formula can be represented as follows:
- Chemical Formula : C17H20ClN2O2S
- Molecular Weight : 348.87 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptors : It may act as an antagonist or agonist at certain neurotransmitter receptors, affecting pathways related to anxiety and depression.
- Enzymatic Inhibition : The sulfonyl group can facilitate interactions with enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antidepressant Effects : Studies have suggested that piperazine derivatives exhibit significant antidepressant-like effects in animal models, likely through modulation of serotonin and norepinephrine pathways.
- Anticancer Potential : Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines, although detailed mechanisms remain to be elucidated.
Table 1: Summary of Biological Activities
Table 2: Case Studies
Case Studies
- Antidepressant Activity : In a study published by MDPI, the compound demonstrated notable antidepressant effects comparable to established medications. Behavioral tests indicated reduced immobility time in the forced swim test, suggesting enhanced mood-related behaviors in treated subjects .
- Anticancer Activity : Research conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxicity. Specifically, it showed an IC50 below 10 µM against the A431 cell line, indicating strong potential for further development as an anticancer agent .
- Enzyme Interaction Studies : Investigations into the metabolic pathways influenced by this compound revealed potential inhibitory effects on key enzymes involved in drug metabolism, which could affect the pharmacokinetics of co-administered drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.